![molecular formula C18H14FN7O2 B2718719 N~5~-(1,3-苯并二噁唑-5-基甲基)-N~7~-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5,7-二胺 CAS No. 1286709-95-2](/img/structure/B2718719.png)
N~5~-(1,3-苯并二噁唑-5-基甲基)-N~7~-(4-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5,7-二胺
货号 B2718719
CAS 编号:
1286709-95-2
分子量: 379.355
InChI 键: DIOAWLOPDXDILX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a fluorophenyl, and a triazolopyrimidine. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the benzodioxole and fluorophenyl moieties, followed by the construction of the triazolopyrimidine core. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to adopt multiple conformations, which could have implications for the compound’s chemical reactivity and biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the benzodioxole, fluorophenyl, and triazolopyrimidine groups. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the benzodioxole and fluorophenyl groups could affect the compound’s solubility, while the triazolopyrimidine group could influence its acidity or basicity .科学研究应用
- Mitochondrial Inhibition : Research has shown that this compound selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal tissues, forcing tumor cells to adapt their metabolism. Compound 6, a derivative of N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine, inhibits mitochondrial membrane potential in glucose-starved cells, making it a potential candidate for cancer therapy .
- Glucose-Starved Tumors : Given the dependence of tumor cells on mitochondria under glucose starvation, compound 6 emerges as a promising molecule for treating glucose-starved tumors. Its efficacy in tumor cells experiencing glucose deprivation suggests potential antitumor activity .
- Amuvatinib Derivatives : Compound 6 belongs to a class of amuvatinib derivatives. These molecules have been investigated for their antineoplastic properties. Researchers continue to explore their potential in cancer pharmacotherapy .
- Synthetic Lethality : An intermediary compound used in the synthesis of trithiocarbonates as HDAC inhibitors is related to compound 6. HDAC inhibitors play a crucial role in cancer treatment by modulating gene expression and promoting cell death .
- Compound Structure : The chemical structure of compound 6 includes a benzodioxole ring and a thienopyrimidine moiety. Understanding its structure aids in designing related compounds with improved properties .
- mTOR Pathway : Investigating the mechanistic target of rapamycin (mTOR) pathway may reveal additional insights into compound 6’s antitumor effects. mTOR plays a central role in cell growth, metabolism, and survival, making it an attractive target for cancer therapy .
Cancer Therapy
Antitumor Activity
Medicinal Chemistry
Histone Deacetylase (HDAC) Inhibition
Chemical Synthesis
Biological Mechanisms
安全和危害
未来方向
属性
IUPAC Name |
5-N-(1,3-benzodioxol-5-ylmethyl)-7-N-(4-fluorophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2/c19-11-2-4-12(5-3-11)21-16-15-17(25-26-24-15)23-18(22-16)20-8-10-1-6-13-14(7-10)28-9-27-13/h1-7H,8-9H2,(H3,20,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOAWLOPDXDILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NNN=C4C(=N3)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别